Guanine-13C5,15N5 is a stable isotope-labeled derivative of guanine, a purine base integral to nucleic acids. This compound features five carbon atoms labeled with carbon-13 and five nitrogen atoms labeled with nitrogen-15. As a purine derivative, it comprises a fused pyrimidine-imidazole ring system characterized by conjugated double bonds. The unique isotopic labeling allows for enhanced tracking and quantification in various biochemical studies, particularly those involving nucleic acids and metabolic pathways.
Guanine-13C5,15N5 is synthesized using labeled precursors that incorporate carbon-13 and nitrogen-15 isotopes into the guanine structure. The synthesis often utilizes formamide and formic acid in the presence of ammonia, facilitating the formation of the labeled guanine through various synthetic routes. Industrial production typically involves large-scale synthesis and purification processes to ensure high purity and isotopic enrichment.
This compound falls under the category of stable isotope-labeled compounds, specifically within the realm of nucleobases. It is classified as a purine derivative due to its structural characteristics and its role in biological systems, particularly in DNA and RNA.
The synthesis of Guanine-13C5,15N5 involves several key steps:
The technical aspects of synthesizing Guanine-13C5,15N5 involve controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and ensure the stability of isotopic labeling. The use of high-performance liquid chromatography (HPLC) is common for purification purposes, allowing for effective separation of labeled compounds from unreacted starting materials.
Guanine-13C5,15N5 retains the core structure of guanine, which consists of a fused pyrimidine-imidazole ring system. The specific labeling with carbon-13 and nitrogen-15 isotopes does not alter this fundamental structure but provides unique properties for tracking in biochemical assays.
The molecular formula for Guanine-13C5,15N5 is C5H4(13C)5N5O. The presence of stable isotopes allows researchers to utilize techniques such as mass spectrometry for precise analysis in metabolic studies.
Guanine-13C5,15N5 can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Guanine-13C5,15N5 exerts its effects primarily through incorporation into nucleic acids. It interacts with various enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The incorporation of labeled isotopes allows researchers to track guanine's behavior in biological systems accurately, providing insights into molecular pathways involved in DNA replication and repair mechanisms.
Guanine-13C5,15N5 is typically presented as a crystalline solid with stable isotopic labeling contributing to its unique properties suitable for analytical applications.
The chemical properties include:
Relevant data indicates that its stability ensures that it remains intact throughout various experimental methodologies employed in research settings .
Guanine-13C5,15N5 has diverse applications across multiple scientific fields:
Guanine-13C5,15N5 is a stable isotope-labeled analog of the purine nucleobase guanine, where all five carbon atoms are replaced by ¹³C and all five nitrogen atoms by ¹⁵N. This results in a molecular formula of ¹³C5H5¹⁵N5O and a molecular weight of 161.06 g/mol, compared to 151.13 g/mol for unlabeled guanine [1] [3]. The isotopic enrichment typically exceeds 98% atom purity for both ¹³C and ¹⁵N, ensuring minimal natural abundance interference in sensitive detection methods [6]. The compound retains the core chemical structure of guanine—a fused pyrimidine-imidazole ring system with conjugated double bonds—but exhibits altered vibrational frequencies and nuclear spin properties critical for spectroscopic tracking [1] [9].
The isotopic labeling occurs at specific atomic positions:
Table 1: Atomic Labeling Pattern in Guanine-13C5,15N5
Atom Position | Role in Structure | Isotope Label |
---|---|---|
C2 | Carbonyl neighbor | ¹³C |
C4 | Imidazole carbon | ¹³C |
C5 | Pyrimidine carbon | ¹³C |
C6 | Carbonyl carbon | ¹³C |
C8 | Bridge carbon | ¹³C |
N1 | Ring nitrogen | ¹⁵N |
N3 | Ring nitrogen | ¹⁵N |
N7 | Imidazole nitrogen | ¹⁵N |
N9 | Glycosidic site | ¹⁵N |
N2 | Exocyclic amine | ¹⁵N |
This labeling enables precise tracking of guanine’s metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, ¹³C atoms induce predictable chemical shift changes in NMR, while ¹⁵N labeling allows detection of hydrogen bonding perturbations in nucleic acid complexes [5] [9].
Table 2: Detection Methods Enabled by Isotopic Labeling
Technique | Application | Advantage |
---|---|---|
NMR Spectroscopy | Structural dynamics of G-quadruplexes | Resolves chemical environment changes |
Liquid Chromatography-MS | Quantification of nucleotide pools | Eliminates mass overlap with metabolites |
Single-Molecule Tracking | Hybridization kinetics in live cells | Distinguishes labeled vs. unlabeled strands |
Isotope Ratio MS | Metabolic flux analysis | Tracks guanine incorporation into RNA/DNA |
The synthesis of isotopically labeled nucleobases evolved from early chemical synthesis methods in the 1970s–which relied on multistep organic reactions with labeled precursors–to modern biotechnological approaches using microbial fermentation. Initial routes suffered from low yields (<20%) and isotopic scrambling due to harsh reaction conditions. A breakthrough came with the adoption of chemolithoautotrophic bacteria (e.g., Cupriavidus necator), which efficiently incorporate ¹³C from CO2 and ¹⁵N from ammonium salts into nucleotides during growth [9]. This biological method achieves:
Guanine-13C5,15N5 emerged commercially in the early 2010s, driven by demand for quantitative proteomics and nucleic acid dynamics research. Key milestones include:
Table 3: Evolution of Guanine-13C5,15N5 Synthesis
Era | Method | Isotopic Purity | Primary Limitation |
---|---|---|---|
1970s–1990s | Chemical synthesis (labeled cyanamide + formamide) | 90–95% | Isotopic scrambling at C8 |
2000–2010 | Microbial fermentation (E. coli with labeled glucose) | 95–97% | Incomplete purine ring labeling |
2010–Present | Chemolithoautotrophic biosynthesis (H2/O2/¹³CO2) | 98–99% | High fermentation infrastructure cost |
Guanine-13C5,15N5 has been pivotal in elucidating non-canonical nucleic acid structures. In G-quadruplex studies, isotopic labeling enabled NMR detection of Hoogsteen hydrogen bonding in guanine tetrads, revealing how proteins like MyoD selectively bind these structures. MyoD exhibits 10-fold higher affinity for tetrads than double-stranded E-box motifs, a finding made possible by ¹⁵N-labeled G-tracts [2]. Key advances include:
Single-molecule tracking (SMT) using ¹³C/¹⁵N-guanine-labeled probes uncovered that nucleic acid hybridization in live cells occurs 10–100× faster than in vitro due to molecular crowding effects. This was demonstrated by:
These studies revealed that cellular kon (association rate) is enhanced by electrostatic screening and excluded volume effects, while koff (dissociation rate) remains similar to buffered solutions [5].
Incorporating Guanine-13C5,15N5 into ribonucleotides allows:
As a precursor for modified oligonucleotides, this compound enables:
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